![molecular formula C22H31N3O4S B2704637 (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1105222-40-9](/img/structure/B2704637.png)
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also includes a phenyl ring with three methoxy groups attached .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thiazole ring, a piperazine ring, and a phenyl ring with three methoxy groups attached . The presence of these different functional groups could potentially allow for a variety of interactions with biological targets .Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains .
- Cancer remains a significant global health challenge. Compounds d6 and d7 from this family demonstrate anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .
- The thiazole nucleus, a key component of this compound, has been associated with anti-inflammatory effects . Investigating its potential in modulating inflammatory pathways could yield valuable insights.
- Thiazole derivatives have demonstrated antibacterial activity by interfering with bacterial lipid biosynthesis and other mechanisms . Further exploration of this compound’s antibacterial potential is warranted.
- The thiazole nucleus also exhibits antifungal activity . Investigating its efficacy against specific fungal strains could lead to novel treatments.
- Compound 11, related to this family, shows selective action against glioblastoma and melanoma cells, compared to leukemia cells . Understanding its mechanism of action could inform targeted therapies.
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory Properties
Antibacterial Applications
Antifungal Properties
Selective Action Against Cancer Cells
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, diuretics, anticonvulsants, and neuroprotective agents .
properties
IUPAC Name |
[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-22(2,3)18-14-30-19(23-18)13-24-7-9-25(10-8-24)21(26)15-11-16(27-4)20(29-6)17(12-15)28-5/h11-12,14H,7-10,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOURQTXPZWIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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